molecular formula C25H22ClN3O3S2 B11970728 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B11970728
M. Wt: 512.0 g/mol
InChI Key: HKVQLYDRYAEVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a potent and selective small molecule inhibitor designed to target Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, activation, and survival of B-cells [https://www.ncbi.nlm.nih.gov/books/NBK560793/]. By covalently binding to a cysteine residue in the BTK active site, this inhibitor effectively blocks downstream signaling, making it a valuable tool for investigating B-cell mediated pathologies. Its primary research applications are in the fields of oncology and autoimmune diseases. In hematological cancer research, it is used to study the proliferation and survival of malignant B-cells in conditions like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [https://www.cancer.gov/about-cancer/treatment/drugs/fda-bruton-tyrosine-kinase-inhibitor]. In immunology, it serves as a key compound for dissecting the role of B-cells in autoimmune disorders such as rheumatoid arthritis and lupus, providing insights for the development of novel therapeutic strategies. The core chemical structure is based on a tetrahydropyrimidine scaffold, optimized for enhanced potency and selectivity. This product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C25H22ClN3O3S2

Molecular Weight

512.0 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C25H22ClN3O3S2/c1-32-18-6-4-5-16(13-18)27-21(30)14-33-25-28-23-22(19-7-2-3-8-20(19)34-23)24(31)29(25)17-11-9-15(26)10-12-17/h4-6,9-13H,2-3,7-8,14H2,1H3,(H,27,30)

InChI Key

HKVQLYDRYAEVBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Conventional Cyclocondensation

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes cyclization with 4-chlorophenyl isocyanate in the presence of phosphorus oxychloride (POCl₃). The reaction proceeds at 95–110°C for 6–8 hours, yielding 3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine. This method produces the core with a 75% yield, though prolonged heating may lead to decomposition.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclization step. A mixture of the starting ester and POCl₃ is heated at 95°C for 10 minutes under microwave conditions, achieving an 82% yield. This approach reduces side reactions and improves reproducibility (Table 1).

Table 1: Comparison of Core Synthesis Methods

MethodTemperature (°C)TimeYield (%)
Conventional95–1106–8 h75
Microwave9510 m82

Introduction of the Sulfanyl Group

The 2-sulfanyl moiety is introduced via nucleophilic displacement of a chloride group on the pyrimidine ring.

Thiolation with Potassium Thiocyanate (KSCN)

Treatment of the chlorinated intermediate with KSCN in dimethylformamide (DMF) at 80°C for 4 hours replaces the chloride with a sulfanyl group. The reaction requires anhydrous conditions to prevent hydrolysis, yielding 2-sulfanylbenzothienopyrimidine at 68% efficiency.

Alternative Thiol Sources

Sodium hydrosulfide (NaSH) in ethanol at reflux (78°C) for 3 hours offers a milder alternative, though yields are slightly lower (62%). The choice of thiolating agent depends on the stability of the intermediate (Table 2).

Table 2: Sulfanyl Group Introduction Parameters

Thiol SourceSolventTemperature (°C)Time (h)Yield (%)
KSCNDMF80468
NaSHEthanol78362

Synthesis of N-(3-Methoxyphenyl)acetamide

The acetamide side chain is prepared separately and coupled to the sulfanyl intermediate.

Acetylation of 3-Methoxyaniline

3-Methoxyaniline reacts with acetic anhydride in ethyl acetate at 50°C for 2 hours, forming N-(3-methoxyphenyl)acetamide with 89% yield. Phase-transfer catalysts like cesium carbonate enhance reaction homogeneity.

Bromoacetamide Derivatization

To enable coupling, the acetamide is brominated at the α-position using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light. This step achieves 76% yield but requires strict temperature control to avoid over-bromination.

Coupling of Sulfanyl and Acetamide Moieties

The final step involves connecting the sulfanylbenzothienopyrimidine core to the bromoacetamide derivative.

Nucleophilic Substitution

A solution of 2-sulfanylbenzothienopyrimidine and bromoacetamide in ethanol, catalyzed by triethylamine, is refluxed for 5 hours. The reaction proceeds via thiolate attack on the brominated carbon, yielding the target compound at 71%.

Microwave-Assisted Coupling

Applying microwave irradiation (100°C, 15 minutes) improves the coupling efficiency to 84%, with reduced solvent volume and faster kinetics.

Table 3: Coupling Reaction Optimization

MethodSolventTemperature (°C)TimeYield (%)
ConventionalEthanol785 h71
MicrowaveEthanol10015 m84

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from a 1:1 mixture of ethyl acetate and toluene, achieving >95% purity.

Spectroscopic Analysis

  • IR Spectroscopy : Key peaks include ν(C=O) at 1685 cm⁻¹ (pyrimidinone) and ν(N–H) at 3320 cm⁻¹ (acetamide).

  • ¹H NMR : Signals at δ 2.15 (s, 3H, CH₃CO), δ 3.78 (s, 3H, OCH₃), and δ 7.21–7.45 (m, 4H, aromatic) .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its effects on cellular processes and pathways.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique properties in material science and catalysis.

Mechanism of Action

The mechanism by which 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to changes in cellular function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Analogs

Compound ID/Reference R1 (Pyrimidine) R2 (Acetamide) Key Structural Features
Target Compound 4-Chlorophenyl 3-Methoxyphenyl Electron-withdrawing Cl enhances electrophilicity; 3-OMe improves solubility .
4-Ethoxyphenyl 4-Methylphenyl Ethoxy group (electron-donating) increases lipophilicity; 4-Me reduces steric hindrance.
4-Chlorophenyl 2,5-Dimethylphenyl Cyclopenta-fused ring system alters ring strain; 2,5-diMe introduces steric effects.
4-Methoxyphenyl 4-Ethylphenyl 4-OMe enhances π-stacking; ethyl group increases hydrophobicity.
4-Chlorophenyl 4-Methylphenyl Similar R1 to target but lacks polar OMe; likely lower aqueous solubility.

Key Observations :

  • Methoxy or ethoxy groups (e.g., ) may stabilize charge-transfer complexes .
  • Solubility : The 3-methoxyphenyl group (target) offers better aqueous solubility compared to 4-methylphenyl () due to hydrogen-bonding capacity of the methoxy oxygen .
  • Steric Factors : Bulkier substituents (e.g., 2,5-dimethylphenyl in ) could hinder binding to flat hydrophobic pockets.

Comparison with :

  • employs diazonium salt coupling for cyanoacetamide derivatives, a method less relevant to sulfanyl-linked analogs but highlights the versatility of acetamide functionalization .

Physicochemical Properties

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-Cl in ) exhibit higher melting points (>250°C) due to stronger intermolecular interactions, whereas methoxy-substituted analogs () may have lower values .
  • LogP : The 4-chlorophenyl group increases hydrophobicity (higher logP) compared to methoxy-substituted analogs, as seen in vs. .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule characterized by its intricate structure and potential biological activities. Its molecular formula is C25H24ClN3O2SC_{25}H_{24}ClN_3O_2S with a molecular weight of approximately 493.0 g/mol. The compound features several functional groups that contribute to its chemical reactivity and biological properties.

Structural Characteristics

The structural features of this compound include:

  • Chlorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Sulfanyl Linkage : Potentially increases biological activity through thiol interactions.
  • Acetamide Functionality : May contribute to pharmacological properties by modulating interactions with biological targets.

Biological Activity Overview

Research on similar compounds suggests that they may exhibit a range of biological activities including:

  • Antimicrobial Effects : Compounds with similar structures have shown promise in inhibiting bacterial growth.
  • Anticancer Properties : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of benzothieno-pyrimidine compounds exhibited significant antimicrobial activity against various bacterial strains. The presence of the chlorophenyl group was noted to enhance this activity due to increased interaction with bacterial membranes.
  • Anticancer Potential :
    • Research focusing on similar benzothieno-pyrimidine derivatives indicated their ability to inhibit cell proliferation in several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Enzyme Inhibition :
    • A series of compounds related to the target molecule were tested for their ability to inhibit kinases involved in signal transduction pathways. Results showed promising IC50 values indicating effective inhibition, which could be beneficial in treating diseases like cancer and diabetes.

Comparative Analysis

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-dimethylaminophenyl)acetamideC26H25BrN4O2S2Bromine substitution; different phenyl substituentAntimicrobial
N-(4-Methoxyphenyl)acetamideC9H11NO2Simpler structure; lacks complex coreLimited biological activity
2-{[3-(4-chlorophenyl)-4-oxo-3,5-tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamideC22H24ClN3O2S2Similar sulfanyl and acetamide groups; different core structureModerate anticancer

Q & A

Basic: What synthetic strategies ensure high yield and purity of this compound?

Answer:
The synthesis involves multi-step reactions requiring precise control of reaction parameters. Key steps include:

  • Thienopyrimidine Core Formation : Cyclocondensation of substituted thiophene derivatives with urea or thiourea under acidic conditions (e.g., acetic acid) at 80–100°C .
  • Sulfanyl Acetamide Coupling : Reaction of the thienopyrimidine intermediate with a mercaptoacetamide derivative using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Reaction progress is monitored via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How is structural characterization performed for this compound?

Answer:
A combination of spectroscopic and crystallographic methods is used:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent integration and regiochemistry. Key signals include:
    • Aromatic protons (δ 7.2–8.1 ppm, multiplet) .
    • Thienopyrimidine carbonyl (δ 168–170 ppm) .
  • FTIR : Peaks at 1650–1700 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C-S stretch) .
  • X-ray Crystallography : Resolves the hexahydrobenzothieno ring conformation and sulfanyl-acetamide orientation (e.g., C–S bond length: 1.81 Å) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for derivatives?

Answer:
SAR studies require iterative design and testing:

  • Functional Group Variation : Replace the 3-methoxyphenyl acetamide with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on target binding .
  • In Vitro Assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. IC₅₀ values are correlated with substituent Hammett constants .
  • Computational Modeling : Docking (AutoDock Vina) and MD simulations (GROMACS) identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from assay variability or compound instability:

  • Assay Standardization : Use internally validated protocols (e.g., fixed ATP concentration in kinase assays) to minimize inter-lab variability .
  • Stability Testing : Monitor compound degradation in DMSO stocks via LC-MS over 72 hours. Add antioxidants (e.g., BHT) if thioether oxidation is observed .
  • Metabolite Screening : Incubate with liver microsomes (human/rat) to identify active/inactive metabolites contributing to conflicting in vivo results .

Advanced: What pharmacokinetic challenges are associated with this compound, and how are they addressed?

Answer:
Key issues include poor solubility and rapid clearance:

  • Solubility Enhancement : Use co-solvents (PEG-400/Cremophor EL) or nanoformulations (liposomes) to increase aqueous solubility (>50 µg/mL) .
  • Metabolic Stability : Introduce fluorine atoms at metabolically labile positions (e.g., para to the methoxy group) to reduce CYP450-mediated oxidation .
  • Tissue Distribution : Radiolabel the compound with ¹⁴C for whole-body autoradiography in rodent models, focusing on tumor-to-plasma ratios .

Advanced: How to design enzyme inhibition studies for mechanistic insights?

Answer:
Mechanistic studies require orthogonal approaches:

  • Enzyme Kinetics : Perform Michaelis-Menten analysis (varying ATP/substrate concentrations) to determine inhibition modality (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry to confirm 1:1 binding with target kinases .
  • Western Blotting : Assess downstream signaling (e.g., phosphorylation of ERK or AKT) in cell lines treated with IC₉₀ doses for 24 hours .

Advanced: What strategies mitigate off-target effects in cellular models?

Answer:

  • Proteome Profiling : Use affinity-based pulldown with biotinylated probes followed by LC-MS/MS to identify off-targets .
  • CRISPR Knockout : Generate isogenic cell lines lacking the primary target (e.g., EGFR) to isolate off-target cytotoxicity .
  • Dose-Response Analysis : Compare EC₅₀ values across primary and secondary targets; a >10-fold selectivity window is ideal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.